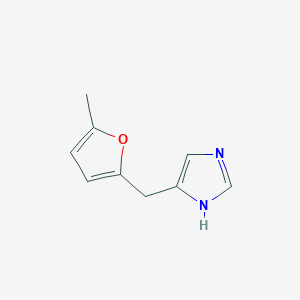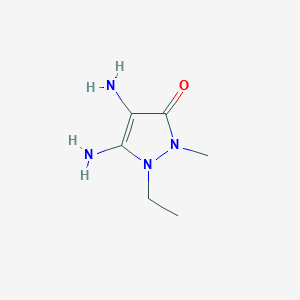
di-tert-Butyl (3S,4S)-pyrrolidine-3,4-diyldicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-Butyl (3S,4S)-pyrrolidine-3,4-diyldicarbamate is a chiral compound that features a pyrrolidine ring substituted with two tert-butyl carbamate groups. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-Butyl (3S,4S)-pyrrolidine-3,4-diyldicarbamate typically involves the protection of amino groups using tert-butyl dicarbonate. One common method starts with L-aspartic acid, which undergoes methylation, reduction, and protection steps to yield the desired compound . The reaction conditions often involve the use of methyl iodide for methylation, lithium aluminum hydride for reduction, and di-tert-butyl dicarbonate for protection .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-Butyl (3S,4S)-pyrrolidine-3,4-diyldicarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly involving the tert-butyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Methyl iodide: for methylation reactions.
Lithium aluminum hydride: for reduction reactions.
Di-tert-butyl dicarbonate: for protection of amino groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with lithium aluminum hydride typically yields the corresponding amine derivatives.
Aplicaciones Científicas De Investigación
Di-tert-Butyl (3S,4S)-pyrrolidine-3,4-diyldicarbamate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of di-tert-Butyl (3S,4S)-pyrrolidine-3,4-diyldicarbamate involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable carbamate linkages, which can modulate the activity of enzymes and other proteins. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl (3S,4S)-1-benzylpyrrolidine-3,4-diyldicarbamate: A similar compound with a benzyl group instead of hydrogen atoms on the pyrrolidine ring.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Another compound with a tert-butyl carbamate group, used in similar applications.
Uniqueness
Di-tert-Butyl (3S,4S)-pyrrolidine-3,4-diyldicarbamate is unique due to its specific stereochemistry and the presence of two tert-butyl carbamate groups. This structural configuration imparts distinct reactivity and stability, making it valuable in various synthetic and research applications .
Propiedades
Fórmula molecular |
C14H27N3O4 |
|---|---|
Peso molecular |
301.38 g/mol |
Nombre IUPAC |
tert-butyl N-[(3S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C14H27N3O4/c1-13(2,3)20-11(18)16-9-7-15-8-10(9)17-12(19)21-14(4,5)6/h9-10,15H,7-8H2,1-6H3,(H,16,18)(H,17,19)/t9-,10-/m0/s1 |
Clave InChI |
RHCVWDKJCGSONV-UWVGGRQHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)NC1CNCC1NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Acetylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12870507.png)



![5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B12870533.png)



![2-Chlorobenzo[d]oxazole-4-carboxamide](/img/structure/B12870558.png)

![(1S,3R,4S,5S)-4-chloro-3-[(1R)-1,3-dihydroxy-2,2-dimethylcyclopropyl]-6,6-dimethyl-2-oxabicyclo[3.1.0]hexane-1,5-diol](/img/structure/B12870562.png)
![3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine](/img/structure/B12870566.png)
![(E)-4,4'-Bis(2-ethylhexyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B12870574.png)

